molecular formula C8H11Cl2N3 B1378244 3-Amino-6-methyl-4-azaindole dihydrochloride CAS No. 1260383-52-5

3-Amino-6-methyl-4-azaindole dihydrochloride

Cat. No.: B1378244
CAS No.: 1260383-52-5
M. Wt: 220.1 g/mol
InChI Key: SIFMSPUVWTYYES-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-4-azaindole dihydrochloride is a chemical compound with the molecular formula C8H10ClN3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methyl-4-azaindole dihydrochloride typically involves the construction of the indole ring system followed by the introduction of the amino and methyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring. The reaction conditions often include heating the precursors in the presence of catalysts or under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methyl-4-azaindole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Scientific Research Applications

3-Amino-6-methyl-4-azaindole dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-4-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and methyl groups, which can enhance its biological activity and specificity.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c1-5-2-7-8(11-3-5)6(9)4-10-7;;/h2-4,10H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFMSPUVWTYYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)N)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methyl-4-azaindole dihydrochloride
Reactant of Route 2
3-Amino-6-methyl-4-azaindole dihydrochloride
Reactant of Route 3
3-Amino-6-methyl-4-azaindole dihydrochloride
Reactant of Route 4
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3-Amino-6-methyl-4-azaindole dihydrochloride
Reactant of Route 5
3-Amino-6-methyl-4-azaindole dihydrochloride
Reactant of Route 6
3-Amino-6-methyl-4-azaindole dihydrochloride

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